molecular formula C8H10N2O4 B6279183 3-(methoxycarbonyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid CAS No. 2091659-29-7

3-(methoxycarbonyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6279183
CAS No.: 2091659-29-7
M. Wt: 198.18 g/mol
InChI Key: RHUDJXBNZIZQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(methoxycarbonyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxycarbonyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of Functional Groups: The methoxycarbonyl group can be introduced through esterification reactions, while the carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(methoxycarbonyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with higher oxidation states, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

3-(methoxycarbonyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug discovery.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(methoxycarbonyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid: Similar to the target compound but lacks the 1,4-dimethyl substitution.

    1,4-dimethyl-1H-pyrazole-5-carboxylic acid: Similar but lacks the methoxycarbonyl group.

    3-(methoxycarbonyl)-1H-pyrazole: Similar but lacks the carboxylic acid group.

Uniqueness

3-(methoxycarbonyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid functional groups, along with the 1,4-dimethyl substitution on the pyrazole ring

Properties

CAS No.

2091659-29-7

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

5-methoxycarbonyl-2,4-dimethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-4-5(8(13)14-3)9-10(2)6(4)7(11)12/h1-3H3,(H,11,12)

InChI Key

RHUDJXBNZIZQJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(=O)OC)C)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.